Ethyl 4,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents like hydrazine hydrate are used for nucleophilic substitution.
Major Products
The major products formed from these reactions include various hydroxy and amino derivatives, which can be further utilized in different applications .
Scientific Research Applications
Ethyl 4,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antioxidant and antimicrobial properties.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Coumarin: A structurally similar compound with known anticoagulant properties.
4-Methyl-7-hydroxycoumarin: Known for its antimicrobial and antioxidant activities.
7-Hydroxycoumarin: Used in various pharmaceutical applications.
Uniqueness
Ethyl 4,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate stands out due to its dual hydroxyl groups at positions 4 and 8, which enhance its biological activity and make it a versatile compound for various applications .
Properties
Molecular Formula |
C12H10O6 |
---|---|
Molecular Weight |
250.20 g/mol |
IUPAC Name |
ethyl 4,8-dihydroxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C12H10O6/c1-2-17-11(15)8-9(14)6-4-3-5-7(13)10(6)18-12(8)16/h3-5,13-14H,2H2,1H3 |
InChI Key |
UWBJNMKURBCXAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C(=CC=C2)O)OC1=O)O |
Origin of Product |
United States |
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